molecular formula C14H15NO4 B8799192 (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid butyl ester

(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid butyl ester

Cat. No. B8799192
M. Wt: 261.27 g/mol
InChI Key: DDCPIBTYPYGETI-UHFFFAOYSA-N
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Patent
US07863292B2

Procedure details

A mixture of 160 ml of butanol, 20.0 g of (1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid (94.6 mmol) and 2.0 ml of concentrated sulfuric acid was refluxed with stirring for 24 h. Then 5 g of sodium bicarbonate were added in portions, stirring continued at r.t. for 5 min and the solvent evaporated in vacuo. The residue was partitioned between 100 ml of water and 100 ml of ethyl acetate. The organic phase was washed with 100 ml of brine, dried over sodium sulfate and was evaporated in vacuo to give a yellowish oil that later solidified. 24.02 g of the title compound were obtained; MS-(+)-ion: M+1=261.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH2:12][C:13]([OH:15])=[O:14].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>C(O)CCC>[CH2:4]([O:14][C:13](=[O:15])[CH2:12][N:3]1[C:4](=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2]1=[O:1])[CH2:5][CH2:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at r.t. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 100 ml of water and 100 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 100 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellowish oil that

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC)OC(CN1C(C2=CC=CC=C2C1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.02 g
YIELD: CALCULATEDPERCENTYIELD 194.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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